Dibudipine

Description

Overview of 1,4-Dihydropyridine (B1200194) Derivatives in Pharmaceutical Sciences

The 1,4-dihydropyridine (DHP) scaffold is a foundational structure in medicinal chemistry, representing a significant class of molecules with diverse biological activities. biointerfaceresearch.comnih.gov Chemically, they are hydrogenated N-hetero-aromatic compounds. biointerfaceresearch.com These derivatives are most renowned for their role as calcium channel blockers, specifically targeting L-type calcium channels. biointerfaceresearch.comresearchgate.net This action leads to effects like vasodilation and cardiac depression, making them effective in managing cardiovascular conditions. biointerfaceresearch.comnih.govsid.ir Prominent clinical examples include nifedipine (B1678770), amlodipine (B1666008), and felodipine. biointerfaceresearch.com

The versatility of the 1,4-DHP core, which can be synthesized through methods like the Hantzsch pyridine (B92270) synthesis, allows for numerous structural modifications. biointerfaceresearch.combenthamdirect.com This adaptability has spurred extensive research, leading to the discovery of a wide array of pharmacological properties beyond cardiovascular applications. Studies have reported potential antimicrobial, anticancer, antioxidant, anticonvulsant, and neuroprotective effects among various DHP derivatives. biointerfaceresearch.combenthamdirect.combrieflands.commdpi.com Their structural analogy to 1,4-dihydronicotinamide has also positioned them as model compounds for studying molecular mechanisms, particularly those related to oxidative stress. biointerfaceresearch.comresearchgate.net

Historical Trajectory of Dibudipine Discovery and Initial Characterization

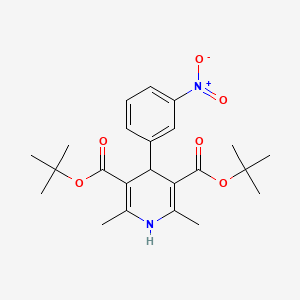

This compound, chemically known as (±)-bis-t-butyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate, was developed as a result of targeted research aimed at creating new dihydropyridine (B1217469) calcium channel blockers. sid.irakjournals.com Its synthesis was based on quantitative structure-activity relationship (QSAR) studies, which guided the design of novel DHP derivatives with potentially improved properties over existing compounds like nifedipine. sid.ir The primary goal was to address the short half-life of earlier DHPs. sid.ir

The synthesis of this compound was achieved through the reaction of 3-nitro-benzaldehyde with t-butyl acetoacetate (B1235776) in methanol. sid.ir Initial pharmacological evaluations demonstrated that this compound possessed potent relaxant effects on vascular smooth muscles, with a potency comparable to or greater than that of nifedipine. sid.ir Early electrophysiological studies on snail neurons confirmed its action as a calcium current antagonist. sid.ir These initial findings established this compound as a promising new entity within the DHP class, characterized by a longer in vitro half-life than nifedipine, suggesting potential for a longer duration of action. researchgate.netakjournals.com

Positioning this compound within Contemporary Calcium Channel Research

This compound is recognized in contemporary research as a potent and selective L-type calcium channel blocker. researchgate.netakjournals.com It is often studied alongside its counterpart, Mebudipine (B26035), and compared with established drugs like nifedipine and amlodipine to elucidate nuances in DHP pharmacology. researchgate.netakjournals.commdpi.com Research has confirmed its vasodilating activity in various vascular beds, including isolated rat kidneys. mdpi.comnih.gov

Current studies place this compound within the context of developing DHPs with specific advantages, such as enhanced vasoselectivity and longer biological half-lives. researchgate.netsid.ir While it demonstrates significant calcium channel blocking effects, some studies indicate it is less potent than Mebudipine and amlodipine in certain experimental models, such as inhibiting barium currents in PC12 cells. akjournals.com Nevertheless, its distinct properties continue to make it a subject of interest in research exploring the structure-activity relationships of DHPs and their potential in managing conditions beyond hypertension, including neuroprotection against ischemic injury. researchgate.netnih.gov

Theoretical Foundations and Research Rationale for this compound Studies

The primary theoretical foundation for the development of this compound was the quantitative structure-activity relationship (QSAR) model for dihydropyridine compounds. The rationale was to systematically modify the DHP structure to enhance pharmacological properties, specifically to create a more stable compound with a longer half-life than the prototype, nifedipine. sid.ir

Research into this compound is driven by several key questions. Scientists investigate how the specific ester substituents (two t-butyl groups) influence its potency, duration of action, and tissue selectivity compared to other DHPs with different ester groups. sid.irakjournals.com Studies are often designed to compare its effects on vascular and cardiac tissues to assess its vasoselectivity. sid.ir Furthermore, the compound serves as a tool to explore the molecular interactions between DHPs and the L-type calcium channel. researchgate.net Investigations into its effects in pathological models, such as in diabetic rats or under conditions of oxygen-glucose deprivation, aim to uncover potential therapeutic benefits in specific disease states where calcium channel modulation is relevant. nih.govresearchgate.netnih.gov

Key Dihydropyridine Compounds in Research

| Compound Name | Key Research Focus | Primary Mechanism |

|---|---|---|

| This compound | Longer half-life, vasoselectivity, neuroprotection. researchgate.netsid.irresearchgate.net | L-type calcium channel blocker. researchgate.netakjournals.com |

| Nifedipine | Prototype DHP, comparative studies. sid.irmdpi.com | L-type calcium channel blocker. biointerfaceresearch.com |

| Amlodipine | Long duration of action, comparative potency. biointerfaceresearch.comakjournals.com | L-type calcium channel blocker. biointerfaceresearch.com |

| Mebudipine | Potency, vasoselectivity, longer half-life. researchgate.netakjournals.commdpi.com | L-type calcium channel blocker. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30N2O6 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

ditert-butyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C23H30N2O6/c1-13-17(20(26)30-22(3,4)5)19(15-10-9-11-16(12-15)25(28)29)18(14(2)24-13)21(27)31-23(6,7)8/h9-12,19,24H,1-8H3 |

InChI Key |

WLWXEUYUQXEKTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)C |

Synonyms |

is-t-butyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dibudipine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dibudipine

Original Synthesis Pathways and Reaction Mechanisms for Dibudipine

The Hantzsch synthesis is a multi-component reaction that, in its classic form, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgyoutube.com

The reaction mechanism for the Hantzsch synthesis, as it would apply to this compound, can be described in the following key steps:

Knoevenagel Condensation : 3-nitrobenzaldehyde (B41214) reacts with one equivalent of tert-butyl acetoacetate (B1235776) to form an α,β-unsaturated ketoester.

Enamine Formation : A second equivalent of tert-butyl acetoacetate reacts with ammonia to form a reactive enamine intermediate.

Michael Addition : The enamine adds to the α,β-unsaturated ketoester in a Michael-type reaction.

Cyclization and Dehydration : The resulting intermediate undergoes cyclization and subsequent dehydration to form the final 1,4-dihydropyridine (B1200194) ring system of this compound.

This one-pot reaction provides a straightforward route to the core dihydropyridine (B1217469) structure.

Exploration of Analogous Dihydropyridine Synthetic Routes

Beyond the classical Hantzsch synthesis, several modified and alternative routes have been developed for the synthesis of 1,4-dihydropyridines, which could be applied to this compound and its derivatives. These methods often aim to improve yields, shorten reaction times, and introduce "greener" reaction conditions.

| Synthetic Method | Description | Advantages |

| Classical Hantzsch Synthesis | One-pot condensation of an aldehyde, a β-ketoester (2 equiv.), and ammonia/ammonium acetate in a solvent like acetic acid or alcohol. wikipedia.orgscirp.org | Well-established, straightforward. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. wikipedia.org | Reduced reaction times, often higher yields. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation to promote the reaction, often in aqueous media. wikipedia.orgscirp.org | "Green" chemistry approach, high yields. |

| Catalytic Methods | Uses various catalysts like p-toluenesulfonic acid (PTSA) or silica (B1680970) sulfuric acid to improve efficiency. wikipedia.orgresearchgate.net | Milder reaction conditions, catalyst can be reused. researchgate.net |

| Solvent-Free Synthesis | Reactions are carried out without a solvent, often with grinding or heating, in the presence of a catalyst. researchgate.net | Environmentally friendly, simplified workup. researchgate.net |

These alternative methodologies offer versatile options for producing a library of this compound analogs for further study.

Principles of Molecular Modification and Structure Design for Dihydropyridine Scaffolds

The design of new dihydropyridine derivatives, including potential modifications to this compound, is guided by established structure-activity relationships (SAR). The goal is often to enhance therapeutic properties, such as potency, duration of action, and tissue selectivity.

Key positions on the 1,4-dihydropyridine ring and their influence on activity are as follows:

N1 Position : The nitrogen atom in the ring is crucial for activity. It should be unsubstituted (possess an N-H bond).

C2 and C6 Positions : Small alkyl groups, typically methyl groups, are optimal for activity.

C3 and C5 Positions : These positions require ester groups for activity. Asymmetrical esters, as seen in compounds like amlodipine (B1666008), can lead to improved properties. wikipedia.org

C4 Position : This position is the primary site for modification and largely determines the pharmacological profile. A substituted phenyl ring is a common feature. The nature and position of the substituent on this phenyl ring are critical. For many dihydropyridine calcium channel blockers, an ortho- or meta-substituted phenyl ring is preferred. wikipedia.org

For this compound, the C4-phenyl ring is substituted with a nitro group at the 3-position (meta). The esters at C3 and C5 are identical dibutyl esters. Modifications could involve altering the ester groups to create asymmetrical derivatives or changing the substituent on the phenyl ring to modulate electronic and steric properties.

Advanced Chemical Synthesis Techniques Applied to this compound and its Derivatives

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of this compound and its analogs, often focusing on efficiency, sustainability, and the ability to create complex molecules.

Flow Chemistry : Continuous flow synthesis involves pumping reagents through tubes to a reactor where the reaction occurs. This technique allows for precise control over reaction parameters like temperature and pressure, can improve safety, and facilitates scaling up production. The synthesis of dihydropyridines is amenable to flow conditions.

Multi-component Reactions : The Hantzsch synthesis is itself a classic example of a multi-component reaction. wikipedia.org Modern advancements focus on developing novel multi-component reactions to build molecular complexity in a single step, which can be used to generate diverse libraries of dihydropyridine derivatives for screening.

Catalysis : As mentioned previously, the use of novel catalysts is a significant area of advancement. This includes organocatalysts, nanocatalysts, and solid-supported catalysts that can make the synthesis of dihydropyridines more efficient and environmentally friendly. For example, silica sulphuric acid has been used as an efficient heterogeneous catalyst for the Hantzsch synthesis under solvent-free conditions. researchgate.net

Combinatorial Chemistry : Coupled with high-throughput screening, combinatorial chemistry techniques can be used to rapidly synthesize large libraries of this compound analogs by varying the aldehyde, β-ketoester, and other components in the Hantzsch reaction or its modifications.

These advanced methods provide powerful tools for the discovery and development of new dihydropyridine-based compounds with potentially improved therapeutic profiles.

Molecular and Cellular Pharmacodynamics of Dibudipine

Ligand-Receptor Interactions and Binding Kinetics

The pharmacodynamic profile of a drug is significantly influenced by its binding to target receptors, including the specificity, affinity, and kinetics of these interactions. msdmanuals.comeuropa.eu

Specificity for L-Type Voltage-Gated Calcium Channels

Dibudipine has been identified as a selective L-type calcium channel blocker. researchgate.netsemanticscholar.orgakjournals.com L-type calcium channels are a type of high-voltage activated calcium channel and are crucial in various physiological processes, including the excitation-contraction coupling in muscle cells and the regulation of neurotransmitter and neurohormone release in neurons. wikipedia.orguniprot.org They are also the primary calcium entry pathway in vascular myocytes, playing a key role in regulating blood vessel diameter. mdpi.comnih.gov Dihydropyridine (B1217469) calcium channel blockers like this compound exert their effects by binding to these channels and reducing calcium entry into cells. mdpi.comsemanticscholar.orgakjournals.com

Receptor Binding Profile and Affinities

While specific detailed binding affinity data (e.g., Ki values) for this compound across a broad panel of receptors were not extensively available in the search results, its classification as a dihydropyridine calcium channel blocker indicates its primary interaction is with the dihydropyridine binding site on L-type calcium channels. wikipedia.orgeurofinsdiscovery.com Studies comparing this compound to other calcium channel blockers provide insights into its relative potency, which is related to its binding affinity. For instance, in inhibiting contractions of isolated guinea-pig common bile duct, this compound showed a pIC50 value of 8.50 +/- 0.17. researchgate.net This suggests a relatively high potency in this specific tissue.

Competitive Binding Studies with Reference Calcium Channel Blockers

Competitive binding studies are crucial for understanding how a new compound interacts with a receptor compared to known ligands. While direct competitive binding study data for this compound competing with radiolabeled reference calcium channel blockers were not explicitly detailed, comparative studies on functional effects provide indirect evidence of its binding characteristics. Studies comparing the potency of this compound to established L-type calcium channel blockers like amlodipine (B1666008) and nifedipine (B1678770) in inhibiting calcium currents in PC12 cells and smooth muscle contractions suggest it interacts with the same or allosterically linked binding sites. researchgate.netresearchgate.netakjournals.comsemanticscholar.org For example, in differentiated PC12 cells, this compound was found to be significantly less potent than amlodipine and mebudipine (B26035) in inhibiting peak Ba2+ currents. researchgate.netresearchgate.netakjournals.com This difference in potency in a functional assay can reflect differences in binding affinity or efficacy at the channel.

Modulation of Ion Channel Function at the Cellular Level

The binding of this compound to calcium channels translates into functional modulation of ion flow across the cell membrane, impacting cellular processes dependent on calcium signaling. msdmanuals.com

Inhibition of Voltage-Activated Calcium Currents (e.g., in PC12 cells)

This compound has been shown to inhibit voltage-activated calcium currents in differentiated PC12 cells. researchgate.netresearchgate.netakjournals.comnih.gov PC12 cells, a cell line derived from a rat pheochromocytoma, are often used as a model system to study neuronal differentiation and the function of voltage-gated calcium channels. researchgate.netresearchgate.netnih.gov Studies using differentiated PC12 cells have demonstrated that this compound, like amlodipine and mebudipine, blocks L-type calcium channels. researchgate.netresearchgate.netakjournals.com However, at concentrations ranging from 10 to 100 µM, this compound was found to be significantly less potent than amlodipine and mebudipine in inhibiting peak barium (Ba2+) currents, which are commonly used to measure calcium channel activity. researchgate.netresearchgate.netakjournals.com Undifferentiated PC12 cells did not exhibit voltage-activated calcium currents in these studies. researchgate.netresearchgate.netakjournals.com

Data Table: Inhibition of Peak Ba2+ Currents in Differentiated PC12 Cells

| Compound | Concentration Range (µM) | Relative Potency vs. Amlodipine |

| This compound | 10-100 | Significantly less potent |

| Mebudipine | 10-100 | At least as potent |

| Amlodipine | - | Reference |

Based on findings in differentiated PC12 cells. researchgate.netresearchgate.netakjournals.com

Effects on Cellular Calcium Homeostasis

Calcium homeostasis within a cell is tightly regulated by various mechanisms, including the activity of calcium channels, pumps, and exchangers, as well as intracellular calcium stores. ebi.ac.ukmdpi.commdpi.com By inhibiting L-type calcium channels, this compound reduces the influx of extracellular calcium into the cell. mdpi.comsemanticscholar.orgakjournals.com This reduction in calcium entry can influence intracellular calcium concentrations and subsequently affect calcium-dependent cellular processes. While direct detailed studies specifically on this compound's comprehensive effects on cellular calcium homeostasis across different cell types were not prominently featured in the search results, its action as a calcium channel blocker implies a role in modulating intracellular calcium levels by limiting transmembrane calcium influx. mdpi.com Maintaining proper intracellular calcium homeostasis is crucial for various cellular functions, and its dysregulation is implicated in several disease states. ebi.ac.ukmdpi.com

Influence on Action Potential Characteristics

Studies investigating the effects of this compound on action potentials have primarily focused on neuronal cells. In experiments using the F1 neuronal soma membrane in the subesophageal ganglia of Helix aspersa, this compound, at a concentration of 1 µM, was found to reversibly reduce the peak amplitude of the action potential and the afterhyperpolarization potential. nih.govresearchgate.net Furthermore, it markedly decreased the duration of Ca2+ spikes. nih.govresearchgate.net Notably, neither this compound nor nifedipine significantly altered the resting membrane potential in these neuronal cells. nih.gov These findings suggest that this compound influences neuronal excitability by modulating voltage-activated calcium currents, which are crucial for the generation and propagation of action potentials. mdpi.com

Pharmacological Responses in Isolated Biological Systems

This compound has demonstrated considerable relaxant effects on various smooth muscle preparations and has shown effects on cardiac muscle contraction and renal vascular perfusion in isolated models. nih.govakjournals.comresearchgate.net

Vascular Smooth Muscle Relaxation Mechanisms (e.g., rat aorta, human internal mammary artery)

This compound has been shown to exert relaxant effects on isolated vascular smooth muscle. In studies involving KCl-treated isolated human internal mammary artery, this compound demonstrated relaxant effects with a pEC50 value of 7.22 ± 0.24. nih.gov This effect was comparable to that of nifedipine (pEC50 7.67 ± 0.12). nih.gov Previous research also indicated a vasorelaxant effect on isolated rat aorta. researchgate.netsemanticscholar.org The mechanism of this relaxation is attributed to its activity as a calcium channel blocker, inhibiting the influx of Ca2+ ions necessary for smooth muscle contraction. akjournals.comsemanticscholar.org

Ileal Smooth Muscle Contractility Modulation (e.g., guinea-pig ileum)

Research has indicated that this compound possesses a relaxant effect on ileal smooth muscle. nih.govnih.gov Studies on the isolated guinea-pig ileum have shown that dihydropyridine calcium channel blockers, including analogues of nifedipine, can inhibit the contractile response to electrical stimulation and antagonize contractions induced by K+-depolarization in the presence of cumulative concentrations of calcium. researchgate.net While specific detailed data solely for this compound's effect on guinea-pig ileum contractility modulation were not as extensively detailed in the provided snippets as for other systems, the general classification and comparison with nifedipine suggest a similar mechanism of inhibiting calcium influx into ileal smooth muscle cells, thereby reducing contractility. researchgate.netnih.gov

Cardiac Muscle Contraction Force Alterations (e.g., rat left atrium)

This compound has been shown to affect the contraction force of isolated cardiac muscle. In studies using isolated rat left atrium, this compound reduced the contraction force with a pIC30 value of 5.49 ± 0.15. nih.govbrieflands.com However, its negative inotropic effect was significantly weaker compared to that of nifedipine (pIC30 6.63 ± 0.11). nih.gov This suggests that while this compound does have some effect on cardiac contractility, it is less potent in this regard than nifedipine, contributing to its characterization as a weak cardiodepressant. nih.govakjournals.com

Here is a table summarizing the effects of this compound and Nifedipine on rat left atrium contraction force:

| Compound | pIC30 (Rat Left Atrium Contraction Force) |

| This compound | 5.49 ± 0.15 |

| Nifedipine | 6.63 ± 0.11 |

Renal Vascular Perfusion Dynamics in Isolated Kidney Models

Studies using isolated kidney models, particularly in diabetic rats, have investigated the effects of this compound on vascular perfusion. This compound (at concentrations of 1-10 µM) was found to attenuate phenylephrine (B352888) (PE)-induced increases in perfusion pressure in isolated kidneys from diabetic rats. akjournals.comresearchgate.netresearchgate.net At a concentration of 5 µM, the inhibitory effect of this compound on PE-induced responses was significant and approximately similar to that of mebudipine and nifedipine at the same concentration. researchgate.net At 10 µM, the effect of this compound was not significantly different from nifedipine in inhibiting PE-induced increases in perfusion pressure. researchgate.net These findings suggest that this compound can improve kidney perfusion in isolated diabetic rat kidneys in the setting of PE infusion by inhibiting vasoconstriction. akjournals.comresearchgate.net

Here is a table comparing the inhibitory effects of this compound, Mebudipine, and Nifedipine on PE-induced increases in perfusion pressure in isolated diabetic rat kidneys at 5 µM:

| Compound | Effect on PE-induced Perfusion Pressure Increase (5 µM) | Significance vs. Control | Significance vs. Nifedipine |

| This compound | Significantly reduced | P < 0.0001 | No significant difference |

| Mebudipine | Significantly reduced | P < 0.0001 | No significant difference |

| Nifedipine | Significantly reduced | P < 0.001 | N/A |

Note: Data is based on observations from research findings and may represent approximate similarities or significant differences as reported. researchgate.net

Neurocellular Interactions and Modulatory Effects

Beyond its effects on smooth and cardiac muscle, this compound has also been investigated for its interactions with neuronal cells. As mentioned in Section 3.2.3, this compound reduces the peak amplitude and duration of Ca2+ spikes in Helix aspersa neurons, indicating modulation of neuronal calcium channels. nih.govresearchgate.net This interaction with voltage-activated calcium channels in neuronal membranes suggests a potential to influence neurocellular activity by altering calcium influx, a critical process for neurotransmission and neuronal signaling. mdpi.comnih.gov Additionally, studies have explored potential neuroprotective effects, although the provided snippets primarily focused on its impact on action potentials in a specific neuronal model. brieflands.com

This compound is a dihydropyridine calcium channel blocker that has been investigated for its molecular and cellular pharmacodynamic properties, particularly in neuronal contexts and models of ischemic injury. Research has focused on its effects on calcium channels and its potential neuroprotective mechanisms, including interactions with nitric oxide pathways.

Preclinical Pharmacokinetics and Metabolic Transformations

In Vitro Metabolic Fate and Biotransformation Pathways

The metabolic stability and transformation of dibudipine have been primarily investigated using isolated rat hepatocytes, providing insights into its hepatic clearance and metabolic pathways.

Oxidative Metabolism via Hepatic Microsomal Systems (e.g., isolated rat hepatocytes)

In studies utilizing isolated rat hepatocytes, this compound was found to undergo extensive metabolism. researchgate.net The primary route of biotransformation involves oxidative pathways, which are analogous to those observed for the prototype 1,4-dihydropyridine (B1200194), nifedipine (B1678770). researchgate.netresearchgate.net This oxidative metabolism is a key initial step in the breakdown of the this compound molecule within the liver. The inclusion of t-butyl substituents in the structure of this compound was a deliberate design to modulate the rapid metabolism typically seen with earlier dihydropyridine (B1217469) compounds. researchgate.net

Investigations comparing this compound to nifedipine in isolated rat hepatocytes revealed a significantly longer in-vitro half-life for this compound. researchgate.netresearchgate.net This suggests that the structural modifications in this compound are effective in slowing down the rate of oxidative metabolism by hepatic microsomal enzymes.

Glucuronidation Pathways and Metabolite Characterization

Following the initial oxidative phase, this compound metabolites undergo Phase II conjugation reactions, specifically O-glucuronidation. researchgate.net This process occurs after the hydroxylation of the t-butyl substituents. researchgate.netresearchgate.net Glucuronidation is a common metabolic pathway that increases the water solubility of xenobiotics, facilitating their excretion from the body. The characterization of metabolites from isolated rat hepatocyte incubations confirmed the presence of hydroxylated and subsequently glucuronidated forms of the parent compound. ualberta.ca

Preclinical Absorption, Distribution, and Elimination Kinetics

Pharmacokinetic studies in animal models, particularly rats, have been conducted to understand the absorption, distribution, and elimination characteristics of this compound in vivo.

Absorption Characteristics in Animal Models (e.g., oral absorption in rats)

Studies in rats have demonstrated that this compound exhibits low oral bioavailability. researchgate.netnih.gov Following oral administration, the bioavailability was determined to be very low, suggesting a significant first-pass effect. ualberta.ca This extensive first-pass metabolism in the liver is consistent with the in vitro findings of substantial hepatic metabolism.

Tissue Distribution Profiles (e.g., brain, heart, liver, kidney in rats)

Following intravenous administration in rats, this compound distributes rapidly into various tissues. researchgate.netnih.gov Tissue concentration analysis revealed that with the exception of the brain, the concentrations of this compound in the heart, liver, and kidney were higher than the corresponding plasma levels. researchgate.netualberta.ca The consistent ratios of drug levels in the heart, liver, and kidney to plasma levels at different time points suggest that these tissues are part of the central compartment along with plasma. ualberta.ca In contrast, the brain appears to be part of a peripheral compartment, with this compound concentrations being much lower than in other examined tissues. ualberta.ca

Table 1: Concentration of Unchanged this compound in Rat Tissues After Intravenous Administration (0.5 mg/kg) Data derived from a graphical representation in a pharmacokinetic study and represents approximate values.

| Time (minutes) | Plasma (ng/mL) | Brain (ng/g) | Heart (ng/g) | Liver (ng/g) | Kidney (ng/g) |

| 2 | ~240 | ~100 | ~400 | ~1200 | ~800 |

| 5 | ~150 | ~80 | ~300 | ~900 | ~600 |

| 10 | ~100 | ~60 | ~200 | ~600 | ~400 |

| 30 | ~60 | ~40 | ~120 | ~350 | ~250 |

Elimination Half-Life Determination in Preclinical Models

In preclinical studies involving rats, the elimination half-life of this compound has been determined. Following intravenous injection, this compound showed a bi-exponential decline in plasma concentrations. researchgate.net The terminal elimination half-life (t½β) in rats was found to be 2.5 ± 0.5 hours. ualberta.canih.gov This half-life is longer than that of many other dihydropyridines, a characteristic attributed to its chemical structure. ualberta.ca The in-vitro half-life in isolated rat hepatocytes was determined to be 40 ± 9.8 minutes. researchgate.netresearchgate.net

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Source |

| In-vitro Half-Life (isolated rat hepatocytes) | 40 ± 9.8 min | researchgate.netresearchgate.net |

| Elimination Half-Life (t½β) (intravenous) | 2.5 ± 0.5 hr | ualberta.canih.gov |

| Oral Bioavailability | Low | researchgate.netualberta.canih.gov |

Theoretical Pharmacokinetic Modeling Approaches

Theoretical pharmacokinetic modeling utilizes mathematical models to describe and predict the fate of a drug in the body. These approaches are essential in preclinical development for understanding a compound's disposition and for forecasting its behavior in humans. For this compound, like other dihydropyridine analogues, these models can provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Compartmental Modeling of Preclinical Data

Compartmental models are mathematical constructs that represent the body as a series of interconnected compartments. allucent.com These models are used to interpret the plasma concentration-time data of a drug following administration. allucent.com The complexity of the model, such as the number of compartments, is determined by the drug's distribution characteristics. allucent.com

Preclinical studies in rats have provided data that are amenable to this type of analysis. Following a single intravenous injection, the plasma concentration of this compound was observed to decrease in a bi-exponential manner. researchgate.net This pattern of decline is characteristic of a two-compartment model. allucent.com

A bi-exponential decline suggests that the body does not behave as a single, uniform unit. Instead, it is better represented by a model consisting of two distinct compartments:

A central compartment: This typically includes the plasma and tissues that are highly perfused with blood, where the drug distributes rapidly.

A peripheral compartment: This represents tissues with lower blood flow, such as muscle, where the drug distributes more slowly. allucent.com

The initial, rapid decline in plasma concentration (the alpha phase) reflects the distribution of the drug from the central compartment to the peripheral compartment, as well as some elimination. The subsequent, slower decline (the beta phase) primarily represents the elimination of the drug from the body after a relative equilibrium has been established between the compartments. allucent.com The terminal elimination half-life (t½β) of this compound in rats was determined to be 2.5 ± 0.5 hours from this second phase. researchgate.net

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Description | Source |

|---|---|---|---|

| Terminal Half-Life (t½β) | 2.5 ± 0.5 hours | The time required for the plasma concentration to decrease by half during the elimination phase, following intravenous administration. | researchgate.net |

| In-vitro Half-Life | 40 ± 9.8 minutes | The time required for 50% of the compound to be metabolized by isolated rat hepatocytes. | nih.gov |

| Decline Pattern | Bi-exponential | The plasma concentration profile after intravenous injection, suggesting a two-compartment pharmacokinetic model. | researchgate.net |

| Oral Bioavailability | Low | The fraction of an orally administered dose that reaches systemic circulation is low, suggesting a significant first-pass effect. | researchgate.net |

This interactive table summarizes key preclinical pharmacokinetic findings for this compound.

Prediction of Pharmacokinetic Parameters from Structural Features

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to predict the pharmacokinetic properties of a compound based on its molecular structure. nih.govnih.gov These in silico methods are valuable in early drug discovery for screening virtual compounds and prioritizing synthesis and in vivo testing. nih.gov The core principle is that the structural, physicochemical, and topological features of a molecule determine its biological behavior. researchgate.netfrontiersin.org

While specific QSPR models developed exclusively for this compound are not detailed in the available literature, the general methodology is widely applied to various drug classes. nih.govcam.ac.uk These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined pharmacokinetic parameters. nih.govarxiv.org

Key molecular descriptors used in these predictions can include:

Physicochemical Properties: Such as lipophilicity (logP), molecular weight, polar surface area, and solubility. researchgate.net

Topological Indices: Numerical descriptors derived from the molecular graph that quantify aspects of molecular size, shape, and branching. researchgate.netfrontiersin.org

Electronic Descriptors: Features related to the electron distribution in the molecule.

For a compound like this compound, a 1,4-dihydropyridine derivative, QSPR models could potentially predict parameters such as:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Plasma Protein Binding: The extent to which a drug attaches to blood proteins.

Half-life (t½): The time required for the drug concentration in the body to be reduced by one-half.

Modern approaches increasingly utilize machine learning and artificial intelligence algorithms, such as artificial neural networks (ANNs), to build more sophisticated and predictive models from large datasets of compounds and their pharmacokinetic profiles. nih.govcam.ac.uk These methods can capture complex, non-linear relationships between a molecule's structure and its pharmacokinetic behavior, offering a powerful tool to guide the design of new analogues with optimized properties. nih.govfrontiersin.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Dibudipine

Fundamental Principles of Dihydropyridine (B1217469) SAR

The 1,4-dihydropyridine (B1200194) ring system is the core scaffold essential for the activity of this class of calcium channel blockers. researchgate.netsphinxsai.compharmacy180.com Modifications to this core, such as saturation or oxidation, generally lead to a reduction or abolition of activity. pharmacy180.com The substituents at various positions of the dihydropyridine ring significantly influence the potency, efficacy, and selectivity of these compounds. nih.govnih.govbenthamdirect.com

Role of the Aryl Group at the 4-Position of the Dihydropyridine Ring

The presence of an aryl group, typically a substituted phenyl ring, at the 4-position of the 1,4-dihydropyridine ring is a basic requirement for optimal activity as calcium channel blockers. nih.govpharmacy180.com This phenyl group is thought to interact with tyrosine residues in calcium channels through ring-to-ring interactions. actascientific.com The type and location of substituents on this aryl ring significantly affect receptor binding activity. nih.govbenthamdirect.com For instance, the influence of benzyl (B1604629) rings and the impact of electron-withdrawing groups at the para position on antihypertensive properties have been demonstrated in SAR analyses. rsc.org

Computational Approaches in SAR/QSAR Modeling for Dibudipine Analogs

Computational methods, such as QSAR modeling and molecular docking, are widely applied in the study of dihydropyridine derivatives to understand their interactions with calcium channels and predict the activity of novel compounds. mums.ac.irnih.govdergipark.org.trdergipark.org.trijnrd.orgresearchgate.netresearchgate.netjocpr.comresearchgate.netnih.govnih.govnih.govnih.govbenthamdirect.comacs.orgijpsr.combrieflands.comresearchgate.netbrieflands.comnih.gov These approaches allow for the study of complex and nonlinear SARs and can accelerate the drug discovery process. dergipark.org.trdergipark.org.trresearchgate.net

Molecular Descriptors and Their Correlation with Biological Activity

QSAR models correlate the biological activity of compounds with their molecular descriptors, which are numerical representations of various physicochemical and structural properties. dergipark.org.trjocpr.comnih.govnih.gov These descriptors can include parameters related to lipophilicity (e.g., LogP), electronic properties (e.g., atomic charges, HOMO/LUMO energies, electronegativity), steric properties, and topological features. ijnrd.orgresearchgate.netjocpr.comnih.govnih.govbrieflands.comnih.gov Studies on dihydropyridine calcium channel blockers have utilized various descriptors calculated using methods like Density Functional Theory (DFT) and semi-empirical methods to build QSAR models. dergipark.org.trdergipark.org.trresearchgate.netnih.govnih.govnih.gov Correlation analysis helps identify which descriptors are most influential in determining biological activity. jocpr.comnih.govmdpi.com For instance, some QSAR models for dihydropyridines have shown correlations between activity and descriptors related to the Burden matrix and information content on vertex degree equality. brieflands.comnih.gov

Predictive Modeling for Novel Dihydropyridine Derivatives

QSAR models, built using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN), can be used to predict the biological activity of new or uncharacterized dihydropyridine derivatives. dergipark.org.trdergipark.org.trijnrd.orgresearchgate.netjocpr.comresearchgate.netnih.govnih.govnih.govnih.govbenthamdirect.comijpsr.comresearchgate.netbrieflands.com These models are developed using a training set of compounds with known structures and activities and are validated using a test set. dergipark.org.trijnrd.orgjocpr.comnih.govbrieflands.com The predictive power of the models is assessed using statistical parameters like the squared correlation coefficient (R²) and root mean square error (RMSE). dergipark.org.trresearchgate.netbrieflands.com Predictive QSAR models can guide the rational design and synthesis of novel dihydropyridine analogs with potentially improved activity or selectivity profiles. dergipark.org.trjocpr.comresearchgate.netnih.govnih.govresearchgate.net

Here is an example of how data might be presented in an interactive table format, based on typical QSAR studies of dihydropyridines. Note that specific data for this compound in a QSAR context were not found in the search results, so this table illustrates the type of data that would be included in a QSAR study of dihydihydropyridine analogs.

| Compound ID | R1 | R2 | R3 | R4 (Aryl Substituent) | LogP | Steric Descriptor (e.g., Mol Vol) | Electronic Descriptor (e.g., Dipole Moment) | pIC50 (Calcium Channel Blocking Activity) |

| Analog 1 | Me | Et | H | Phenyl | 2.5 | 150 | 1.2 | 6.5 |

| Analog 2 | Me | Me | H | 4-Nitrophenyl | 2.8 | 155 | 2.1 | 7.2 |

| Analog 3 | Et | Et | H | 2-Chlorophenyl | 3.1 | 160 | 1.8 | 6.8 |

| Analog 4 | Me | Et | Me | Phenyl | 2.7 | 158 | 1.3 | 6.0 |

Research findings often highlight the statistical significance of the developed QSAR models and their ability to accurately predict the activity of external test sets. dergipark.org.trdergipark.org.trjocpr.comnih.govbrieflands.com For instance, studies have reported good agreement between predicted and experimental activity values using various QSAR methods. dergipark.org.trdergipark.org.trresearchgate.netresearchgate.net

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies can be broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). Both approaches are relevant to the development and optimization of compounds like this compound.

Ligand-Based Drug Design (LBDD) relies on the knowledge of known active molecules (ligands) to infer the characteristics required for biological activity, particularly when the three-dimensional structure of the biological target is unknown or difficult to obtain numberanalytics.comgardp.orgiaanalysis.comnih.gov. Principles of LBDD involve analyzing the structural and physicochemical properties of known ligands and developing models that relate these properties to their binding affinities or biological activities numberanalytics.comnih.gov. Techniques such as QSAR and pharmacophore modeling are key tools in LBDD nih.govnih.gov. By studying the properties of existing dihydropyridine calcium channel blockers, researchers can design new analogs with predicted activity profiles.

Structure-Based Drug Design (SBDD), conversely, utilizes the three-dimensional structure of the biological target (e.g., the calcium channel protein) to guide the design of molecules that can bind to it with high affinity and specificity iaanalysis.comlongdom.orggardp.orgdrugdiscoverynews.comnih.gov. This approach often involves techniques like molecular docking, which predicts the binding orientation and affinity of a ligand within the target's binding site longdom.orggardp.orgnih.govdrugdesign.org. While specific detailed SBDD studies for this compound were not extensively found in the search results, the principles of SBDD applied to calcium channels, the target of this compound, would involve obtaining the channel's structure (e.g., through techniques like X-ray crystallography or cryo-electron microscopy) and then designing or screening compounds that комплементарно fit into the identified binding sites longdom.orgdrugdiscoverynews.comnih.gov. SAR analysis plays a role in SBDD by helping to understand how modifications to a ligand's structure affect its interaction with the known target structure longdom.orggardp.org.

Theoretical Implications for Rational Drug Design

The SAR and QSAR studies on this compound and related dihydropyridines have significant theoretical implications for rational drug design. Rational drug design aims to systematically discover and optimize new drugs based on a scientific understanding of how molecules interact with biological targets drugtargetreview.comniscpr.res.inresearchgate.net.

The finding that the activity of dihydropyridines is well correlated with the size of substituents at specific positions on the phenyl ring, as shown in QSAR studies related to this compound, provides valuable theoretical insight into the steric requirements of the calcium channel binding site sid.ir. This suggests that the space around these positions in the receptor is limited, and substituents exceeding a certain size can hinder binding and reduce activity.

Furthermore, QSAR studies can reveal the influence of other physicochemical properties, such as lipophilicity and electronic effects, on the activity of dihydropyridines nih.govdrugtargetreview.com. Understanding these relationships theoretically allows medicinal chemists to make informed decisions when designing new analogs, predicting how structural modifications might impact properties like binding affinity, absorption, distribution, metabolism, and excretion, even without synthesizing and testing every possible compound drugtargetreview.comniscpr.res.in.

The application of both LBDD and SBDD principles, guided by SAR and QSAR data, allows for a more efficient and targeted approach to developing new calcium channel blockers. LBDD can help identify key molecular features (pharmacophores) responsible for activity based on existing active dihydropyridines, while SBDD, if the target structure is available, can provide detailed insights into the specific interactions between this compound or its analogs and the calcium channel at the atomic level nih.goviaanalysis.comnih.gov. These theoretical frameworks and computational tools enable researchers to prioritize the synthesis and testing of compounds with a higher probability of possessing desired pharmacological properties, thus accelerating the drug discovery process nih.govresearchgate.net.

Advanced Research Methodologies and Experimental Models in Dibudipine Studies

In Vitro Electrophysiological Techniques

In vitro electrophysiology offers a window into the direct effects of Dibudipine on ion channel function at the cellular level. These techniques are crucial for understanding the compound's mechanism of action as a calcium channel blocker.

Patch-Clamp Electrophysiology for Calcium Channel Characterization

Patch-clamp electrophysiology is a powerful technique used to study the activity of individual ion channels. In studies involving this compound, this method has been instrumental in characterizing its interaction with voltage-activated Ca2+ channels. Research on differentiated PC12 cells, a cell line often used in neurological studies, has shown that this compound, along with its analog Mebudipine (B26035), acts as an L-type calcium channel blocker. akjournals.comresearchgate.net

In these experiments, barium ions (Ba2+) are often used as the charge carrier through calcium channels to avoid calcium-dependent inactivation of the channels, allowing for a clearer measurement of the blocking effect. Studies have demonstrated that this compound inhibits the peak Ba2+ currents in a concentration-dependent manner. akjournals.com The half-maximal effective concentration (EC50) for this compound's inhibition of these currents was determined to be 25.0 ± 1.9 µM. akjournals.com

| Compound | EC50 for Inhibition of Peak Ba2+ Currents in PC12 Cells (µM) |

| This compound | 25.0 ± 1.9 |

| Mebudipine | 18.1 ± 3 |

| Amlodipine (B1666008) | 15.9 ± 2.5 |

| Data sourced from studies on differentiated PC12 cells. akjournals.com |

Voltage-Clamp and Current-Clamp Recording Techniques

Voltage-clamp and current-clamp are two primary modes of patch-clamp electrophysiology. The voltage-clamp technique allows researchers to hold the cell membrane potential at a set level while measuring the ionic currents that flow across the membrane. This method has been used to investigate the voltage-dependent block of calcium channels by dihydropyridine (B1217469) derivatives. nih.gov For this compound, voltage-clamp studies on PC12 cells revealed a decrease in calcium currents at all tested concentrations and potentials. akjournals.com

The current-clamp technique, on the other hand, involves injecting a known current into the cell and measuring the resulting changes in membrane potential. moleculardevices.com This approach was utilized to study the effects of this compound on the neuronal soma membrane of Helix aspersa (the garden snail). akjournals.com At a concentration of 1 µM, this compound was found to reversibly reduce the peak amplitude of the action potential and the after-hyperpolarization potential, and significantly decrease the duration of Ca2+ spikes. akjournals.com

Isolated Organ and Tissue Perfusion Models

Isolated organ and tissue perfusion models are essential for studying the physiological effects of compounds on whole organs or specific tissues in an ex vivo setting. These models maintain the tissue's viability and allow for the controlled administration of drugs and measurement of functional responses.

Isolated Heart Perfusion Studies

The Langendorff isolated heart perfusion technique is a classic experimental model used to assess the direct effects of substances on cardiac function without the influence of systemic neural and hormonal factors. nih.govwikipedia.org In this setup, the heart is isolated and retrogradely perfused through the aorta with an oxygenated nutrient solution. wikipedia.org This allows for the measurement of various cardiac parameters, including heart rate and contractile force. adinstruments.com While specific studies detailing the use of the Langendorff model for this compound are not extensively available in the provided results, it has been noted that both this compound and Mebudipine reduce the contraction force of the rat atrium. akjournals.combrieflands.com This suggests that isolated heart preparations have been used to characterize the cardiac effects of these compounds.

Isolated Organ Perfusion Systems (e.g., kidney perfusion)

Isolated kidney perfusion is a valuable technique to investigate the direct effects of drugs on renal vasculature and function. nih.gov Studies have utilized this model to compare the effects of this compound and Mebudipine with Nifedipine (B1678770) on the vascular flow of isolated rat kidneys. mdpi.comsemanticscholar.org In these experiments, the kidneys are perfused with a physiological solution, and changes in perfusion pressure are measured in response to vasoconstrictors, like phenylephrine (B352888), and the test compounds.

Research has shown that this compound causes a concentration-dependent inhibition of the increase in perfusion pressure induced by phenylephrine in isolated rat kidneys. mdpi.comsemanticscholar.org This indicates a vasodilatory effect on the renal microvessels. semanticscholar.org Furthermore, studies comparing normal and diabetic rat kidneys found that this compound was more potent in inhibiting phenylephrine-induced perfusion pressure in diabetic rats. brieflands.comresearchgate.net

| Compound (10 µM) | Inhibition of Phenylephrine-Induced Perfusion Pressure |

| This compound | Significant reduction in PE-induced responses. semanticscholar.org |

| Mebudipine | Showed greater inhibitory effect on PE-induced renal perfusion pressure compared to nifedipine. researchgate.net |

| Nifedipine | Significantly inhibited PE-induced increases in perfusion pressure. semanticscholar.org |

| PE: Phenylephrine. Data from isolated rat kidney perfusion studies. semanticscholar.orgresearchgate.net |

Organ Bath Assays for Smooth Muscle Contractility

Organ bath assays are a fundamental pharmacological tool for examining the contractility of isolated smooth muscle tissues. reprocell.comdmt.dk This technique involves suspending a strip of tissue, such as from blood vessels or the gastrointestinal tract, in a chamber filled with a temperature-controlled and aerated physiological solution. reprocell.com The contractile force of the muscle is then measured in response to various agonists and antagonists.

Studies have reported that this compound has considerable relaxant effects on vascular and ileal smooth muscle. akjournals.comresearchgate.net For instance, it has demonstrated vasorelaxant effects on human and animal artery preparations. semanticscholar.org Research on isolated rat colon preparations showed that this compound inhibited depolarization-induced contractions. mums.ac.ir Similarly, investigations on aortic smooth muscle have been used to characterize the effects of calcium channel blockers. nih.govnih.gov These organ bath studies are crucial for determining the direct impact of this compound on smooth muscle tone and its potential therapeutic applications in conditions related to smooth muscle contraction.

Bioanalytical and Chromatographic Methods in Preclinical Research

The quantitative analysis of a drug and its metabolites in biological matrices is a cornerstone of preclinical research, providing essential data for pharmacokinetic studies. For this compound, High-Performance Liquid Chromatography (HPLC) has been the primary analytical technique developed and validated for this purpose.

A simple and reliable reversed-phase HPLC method with UV detection has been developed for the quantification of this compound in rat plasma and various tissues (brain, heart, kidney, and liver). nih.govualberta.ca This method is crucial for determining the pharmacokinetic profile of the compound, including its absorption, distribution, and elimination. nih.gov

The methodology involves a liquid-liquid extraction step to isolate the drug from the biological matrix. ualberta.ca Typically, ethyl acetate (B1210297) is used as the extraction solvent, and a related compound, mebudipine, serves as the internal standard to ensure accuracy and precision. nih.govresearchgate.net The chromatographic separation is achieved on a C18 analytical column. nih.govualberta.ca The mobile phase is generally a mixture of methanol, water, and acetonitrile, with the eluent monitored at a UV wavelength of 238 nm. nih.govresearchgate.net

Validation of the assay has demonstrated good linearity over a concentration range of 10 to 1000 ng/mL, with a coefficient of variation (CV) of less than 10%. nih.govualberta.ca The extraction efficiency has been reported to be greater than 85%. ualberta.ca This validated HPLC method has been successfully applied to pharmacokinetic studies in rats, showing that this compound exhibits a bi-exponential decline after intravenous administration with a terminal half-life of approximately 2.5 hours. nih.govualberta.ca

Summary of HPLC Method for this compound Analysis

| Parameter | Specification |

|---|---|

| Analytical Column | C18 |

| Mobile Phase | Methanol-water-acetonitrile (70:25:5) |

| Flow Rate | 1 mL/min |

| Detection | UV at 238 nm |

| Internal Standard | Mebudipine |

| Linear Range | 10-1000 ng/mL |

| Extraction Solvent | Ethyl acetate |

Parameters for the validated HPLC method used in preclinical pharmacokinetic studies of this compound. nih.govualberta.ca

While specific studies detailing the comprehensive metabolite profile of this compound using mass spectrometry are not extensively published, this technique is the gold standard for metabolite identification in drug discovery. nih.gov The process is critical for understanding a drug's biotransformation, identifying potentially active or toxic metabolites, and assessing inter-species differences in metabolism. evotec.com

Generally, metabolite identification workflows couple HPLC with high-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or Orbitrap mass analyzers. ijpras.comdiva-portal.org This combination allows for the separation of metabolites from the parent drug and endogenous matrix components, followed by the determination of their accurate mass-to-charge ratios (m/z). thermofisher.com The high mass accuracy provided by HR-MS enables the prediction of elemental compositions for unknown metabolite peaks. ijpras.com

Further structural information is obtained using tandem mass spectrometry (MS/MS or MSn). nih.govthermofisher.com In this technique, a specific metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides clues about its chemical structure. By comparing the fragmentation pattern of a metabolite to that of the parent drug, researchers can deduce the site of metabolic modification (e.g., oxidation, hydrolysis, or conjugation). This systematic approach is essential for building a complete picture of a drug's metabolic fate, which is a key regulatory requirement in drug development. evotec.com

Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling offer powerful in silico tools to complement experimental research in drug discovery. kallipos.grresearchgate.net These methods can provide insights into drug-receptor interactions, predict molecular properties, and help rationalize experimental observations at an atomic level. openaccessjournals.com

For a compound like this compound, molecular docking, a key computational technique, could be employed to predict and analyze its binding mode within the L-type calcium channel. researchgate.net This involves generating a three-dimensional model of the drug and computationally placing it into the binding site of its protein target. Scoring functions are then used to estimate the binding affinity for different poses, identifying the most energetically favorable interaction. Such studies can reveal key amino acid residues involved in binding and help explain the compound's structure-activity relationship.

Furthermore, molecular dynamics (MD) simulations could be used to study the dynamic behavior of the this compound-calcium channel complex over time. anu.edu.au By applying the principles of classical mechanics, MD simulations can model the movements and conformational changes of the protein and the ligand, providing a more realistic view of the binding stability and the influence of the drug on the channel's dynamics. These computational approaches are invaluable for guiding the design of new analogues with improved potency or selectivity. researchgate.net While specific computational studies on this compound are not widely reported, these standard methodologies represent a vital component of modern medicinal chemistry research for this class of compounds.

Molecular Docking Simulations for Ligand-Receptor Interactions

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, this computational technique is fundamental in the study of its compound class, the 1,4-dihydropyridines. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. dovepress.commdpi.com For dihydropyridine derivatives, docking simulations are employed to investigate their binding interactions with L-type calcium channels, the primary therapeutic target. nih.govdovepress.com

These simulations provide critical insights into the binding affinity and mode of interaction. For instance, studies on related dihydropyridines use programs like Autodock Vina to calculate the binding energy, expressed in kcal/mol, which indicates the stability of the ligand-protein complex. dovepress.com The analysis reveals key molecular interactions, such as hydrogen bonds and π-π stacking, between the drug molecule and the amino acid residues of the receptor's binding site. mdpi.com This information is invaluable for understanding structure-activity relationships and for the rational design of new derivatives with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations to Explore Conformational Changes

Molecular dynamics (MD) simulations offer a powerful tool to study the physical movements of atoms and molecules over time, providing a deeper understanding of the dynamic nature of drug-receptor interactions. mdpi.com For compounds like this compound and other dihydropyridines, MD simulations can explore the conformational changes that occur in the calcium channel upon ligand binding. nih.govnih.gov These simulations, often performed using software like AMBER (Assisted Model Building with Energy Refinement), can model the penetration of the drug into the cell membrane and its subsequent interaction with the receptor. nih.gov

MD studies on related compounds have shown how the drug molecule can situate itself within the phospholipid matrix of a cell membrane, causing structural changes in the lipid molecules to accommodate the drug-receptor complex. nih.gov Such simulations, typically run for hundreds of picoseconds or nanoseconds, provide detailed information on the stability of the protein-ligand complex and the dynamic behavior that governs the drug's mechanism of action. nih.govnih.gov This approach complements the static picture provided by molecular docking by introducing the element of time and molecular flexibility. mdpi.com

Binding Free Energy Calculations and Their Predictive Value

The calculation of binding free energy is a computationally intensive method used to accurately predict the binding affinity between a ligand and its target protein. nih.govrsc.org These calculations are increasingly used in drug discovery to rank potential drug candidates. nih.gov Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are applied to snapshots from molecular dynamics simulations to derive these energy values. rsc.orgmdpi.com

The predictive value of these calculations is significant; a lower binding free energy generally corresponds to a higher binding affinity. rsc.org For the dihydropyridine class of drugs, these calculations can help differentiate between compounds with subtle structural differences, predicting which will bind more tightly to the calcium channel. nih.gov While specific binding free energy studies for this compound are not prominent, the application of these methods to its analogs demonstrates their power in lead optimization, helping to prioritize the synthesis of compounds with the most promising therapeutic profiles. frontiersin.orgchemrxiv.org The correlation between calculated binding free energies and experimentally determined values provides a measure of the accuracy and predictive power of the computational model. chemrxiv.org

Preclinical Formulation Development Methodologies

A major challenge in the development of this compound is its very low water solubility (0.00043 mg/mL), which contributes to poor oral bioavailability. nih.gov To overcome this, researchers have focused on advanced preclinical formulation strategies. admescope.comsgs.com

Lipid-Based Drug Delivery Systems (e.g., Phytosolve) for Enhanced Bioavailability

Lipid-based drug delivery systems (LBDDS) are a key approach for improving the oral absorption of poorly water-soluble drugs like this compound. nih.govdrug-dev.com One such novel system is Phytosolve®, which utilizes phospholipids (B1166683) dispersed in a concentrated aqueous solution to solubilize lipophilic compounds. nih.govlipoid.com

A study was conducted to develop a Phytosolve formulation of this compound and evaluate its effect on pharmacokinetic parameters in rats. nih.govnih.gov The optimized formulation consisted of 20% medium chain triglyceride (MCT) oil, 5% soybean phospholipids, and 75% of a 70% fructose (B13574) solution. nih.govnih.gov This formulation produced a nanoemulsion with an average droplet size of 142.3 ± 4.3 nm and a negative surface charge. nih.govresearchgate.net

The in vivo study in rats demonstrated a significant improvement in bioavailability. nih.gov The Phytosolve formulation increased the maximum plasma concentration (Cmax) and the area under the curve (AUC) compared to an oily solution and an aqueous suspension. nih.gov Specifically, the relative bioavailability was enhanced by 170.4% compared to the oily solution and 211.2% compared to the aqueous suspension. nih.govnih.govresearchgate.net These findings confirm that Phytosolve is an effective lipid-based delivery system for improving the oral bioavailability of this compound. nih.gov

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

| Parameter | This compound Phytosolve | Oily Solution | Suspension |

|---|---|---|---|

| Cmax (ng/mL) | 145.3 ± 18.1 | 80.1 ± 13.5 | 63.2 ± 10.7 |

| Tmax (h) | 1.0 ± 0.0 | 1.1 ± 0.2 | 1.3 ± 0.3 |

| AUC0-6h (ng·h/mL) | 320.5 ± 45.2 | 188.1 ± 33.7 | 151.8 ± 29.3 |

| Relative Bioavailability (%) | 170.4 (vs. Oily Solution) | 100 | - |

| Relative Bioavailability (%) | 211.2 (vs. Suspension) | - | 100 |

Nanotechnology Applications in Preclinical Compound Delivery

Nanotechnology offers promising strategies to overcome the challenges associated with poorly soluble drugs by enhancing solubility, stability, and cellular uptake. emanresearch.orgfrontiersin.org Nanoparticulate drug delivery systems can be engineered to improve the pharmacokinetic profile of therapeutic agents. emanresearch.orgeuropa.eu

The Phytosolve formulation of this compound is a prime example of a nanotechnology-based approach, specifically a nanoemulsion. nih.govresearchgate.net The small droplet size of 142.3 nm provides a large surface area for drug release and absorption, contributing to its enhanced bioavailability. nih.govnih.gov Beyond nanoemulsions, other nanotechnology platforms like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles are being explored for delivering hydrophobic drugs. jptcp.com These systems can protect the drug from degradation, control its release, and potentially target it to specific sites in the body. europa.eu While broad research into various nanoparticle types for this compound is not widely published, the success of the Phytosolve nanoemulsion underscores the significant potential of nanotechnology to improve the delivery and efficacy of this compound in preclinical settings. nih.govdntb.gov.ua

Future Research Trajectories and Theoretical Advancements

Deeper Elucidation of Molecular Recognition and Receptor Selectivity

Future investigations must aim to unravel the precise molecular recognition mechanisms that govern Dibudipine's interaction with voltage-gated calcium channels. While it is established as an L-type calcium channel blocker, the subtle determinants of its selectivity for different isoforms (e.g., CaV1.1, CaV1.2, CaV1.3, CaV1.4) compared to other channel types (e.g., T-type) remain an area for deep exploration. akjournals.comnih.gov

Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), could provide high-resolution structures of this compound bound to the α1 subunit of the L-type calcium channel. nih.gov Such studies would illuminate the specific amino acid residues within the binding pocket that form key interactions—including hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the functional groups of the this compound molecule. japsonline.comnih.gov The binding site for DHPs is understood to be located within the pore-forming α1-subunit, accessible from the extracellular side. nih.gov Understanding how this compound's symmetrical structure influences its orientation and binding affinity within this pocket is crucial. nih.gov

Comparative analysis with other DHPs can reveal why certain structural features lead to higher selectivity. For instance, studies on novel DHPs have shown that specific hydrophobic groups can confer higher selectivity for certain channel subtypes, a principle that could be systematically applied to this compound research. nih.gov The ultimate goal is to create a detailed map of the interactions that can be used to predict binding affinity and selectivity, paving the way for designing more targeted therapeutics. nih.govplos.org

Exploration of Allosteric Modulatory Mechanisms for Calcium Channels

This compound, like other dihydropyridines, functions as an allosteric modulator of calcium channels. doi.org These modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site—in this case, the calcium ion conduction pathway. wikipedia.orguniversiteitleiden.nl This binding event induces a conformational change in the receptor, which in turn modifies its function. wikipedia.org

A key avenue for future research is to investigate the specific conformational states of the calcium channel that are stabilized by this compound. Allosteric modulators can act by increasing an agonist's binding affinity, enhancing its efficacy, or stabilizing a particular receptor state (active or inactive). wikipedia.org It is known that DHP antagonists often show greater affinity for the inactivated state of the channel, a property that is dependent on the membrane potential. akjournals.com Future studies could use techniques like voltage-clamp fluorometry to track the conformational changes in real-time upon this compound binding.

Furthermore, exploring how this compound's allosteric effects are influenced by cellular factors is critical. This includes interactions with other receptor subunits or calcium-binding proteins like calmodulin, which itself is a key regulator of calcium channel activity. nih.govwikipedia.org Understanding these complex allosteric networks could reveal novel ways to fine-tune calcium channel activity in various physiological and pathological conditions. nih.gov

Investigation of Novel Intracellular Signaling Pathways Modulated by this compound

The primary action of this compound is the blockade of calcium influx. akjournals.com Since intracellular calcium is a ubiquitous second messenger, this blockade has downstream consequences on numerous signaling pathways. researchgate.net Future research should extend beyond the immediate effect on contractility and explore the broader impact on cellular signaling cascades.

Potential pathways for investigation include:

RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation and survival and can be initiated by receptor tyrosine kinases, some of which are sensitive to calcium signaling. mdpi.com

PI3K/Akt/mTOR Pathway: Another key pathway in cell growth and survival, which can be influenced by calcium-dependent signals. mdpi.com

Diacylglycerol (DAG) and Protein Kinase C (PKC) Pathway: DAG signaling, which modulates small conductance potassium channels, is linked to calcium through proteins like calmodulin. scivisionpub.com Investigating if this compound's actions indirectly affect this pathway could reveal new mechanisms.

Research in this area would involve treating relevant cell models with this compound and using phosphoproteomics and other techniques to identify changes in the phosphorylation status of key signaling proteins. This could uncover previously unknown therapeutic applications for this compound or its derivatives in areas like oncology or inflammatory diseases, where these signaling pathways are often dysregulated. nih.govnumberanalytics.com

Development of Advanced Computational Models for Efficacy and Selectivity Prediction

Computational modeling is a powerful tool for accelerating drug discovery. ijritcc.org For this compound and its analogs, future research should focus on developing highly predictive in silico models. japsonline.com

Key computational approaches include:

Molecular Docking and Dynamics: These methods simulate the interaction between a ligand (this compound) and its target (calcium channel). nih.gov They can predict binding energies and identify the most stable binding poses, offering insights into the structural basis of affinity and selectivity. japsonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By developing QSAR models for DHP derivatives, researchers can predict the efficacy of novel analogs before they are synthesized.

Machine Learning and AI: Advanced machine learning algorithms, including deep learning, can be trained on large datasets of drug-target interactions to predict the activity of new molecules with increasing accuracy. ijritcc.orgnih.gov These models can integrate diverse data types to enhance their predictive power. researchgate.net

A significant goal is to create a computational framework that can accurately predict not only the binding affinity of a DHP to the L-type channel but also its selectivity against other ion channels, which is a critical factor for avoiding off-target effects.

Table 1: In Silico Research Findings for Dihydropyridine (B1217469) Derivatives

| Computational Method | Objective | Key Findings/Application for this compound Research | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding affinity and interaction modes of new DHP derivatives. | Identifies key amino acid interactions (e.g., H-bonds, hydrophobic interactions) that determine binding. Can be used to screen virtual libraries of this compound analogs for high-affinity binders. | japsonline.comjapsonline.com |

| Molecular Dynamics (MD) Simulation | Analyze the stability of the drug-receptor complex over time. | Confirms the stability of docked poses and reveals dynamic conformational changes. Essential for validating docking results for this compound-channel complexes. | nih.govnih.gov |

| QSAR | Relate chemical structure to biological activity. | Develops predictive models based on physicochemical properties to guide the design of this compound analogs with enhanced potency or selectivity. | mdpi.com |

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To achieve a holistic understanding of this compound's effects, future research must integrate multiple layers of biological data. nih.gov A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly detailed view of the cellular response to the drug. nih.gov

For example, researchers could use this approach to:

Identify Biomarkers: By analyzing changes across omics layers in response to this compound, it may be possible to identify biomarkers that predict therapeutic response. frontlinegenomics.com

Uncover Regulatory Networks: Integrated analysis can reveal how the initial event of calcium channel blockade propagates through gene regulatory and metabolic networks. nih.govembopress.org

Elucidate Off-Target Effects: A comprehensive omics profile can help identify unintended molecular interactions, providing a more complete picture of the drug's mechanism of action. jci.org

Tools like Multi-Omics Factor Analysis (MOFA) are designed to integrate these complex datasets and identify the principal sources of variation, which can then be linked to biological processes or clinical outcomes. frontlinegenomics.comjci.org Applying such methods to this compound research would move the field beyond a single-target perspective to a systems-level understanding.

Theoretical Design and Synthesis of Next-Generation Dihydropyridine Analogs with Tailored Properties

The knowledge gained from the aforementioned research areas will culminate in the rational design of next-generation DHP analogs based on the this compound scaffold. nih.gov The goal is to synthesize new molecules with tailored properties, such as improved selectivity, longer half-life, or novel mechanisms of action. nih.govresearchgate.net

The design process will be guided by computational models that can predict the effects of specific chemical modifications. rsc.org For instance, structure-activity relationship (SAR) studies have shown that even minor changes to the DHP ring can lead to significant shifts in pharmacological effects. japsonline.comnih.gov Future synthesis efforts could focus on:

Modifying Ester Groups: The symmetrical diester structure of this compound is a key area for modification to influence pharmacokinetic and pharmacodynamic properties. nih.gov

Introducing Novel Substituents: Adding different functional groups to the phenyl ring or other positions could enhance selectivity for specific calcium channel isoforms or even introduce new functionalities. nih.gov

Creating Hybrid Molecules: Combining the DHP scaffold with other pharmacophores could lead to drugs with dual actions.

This iterative cycle of theoretical design, chemical synthesis, and experimental validation represents a powerful paradigm for developing new and improved therapeutics derived from the this compound structure. japsonline.com

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish full synthetic protocols, raw spectra, and statistical code in open repositories. Use standardized in vitro assay conditions (e.g., ATP concentration, incubation times) as per community guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products